3-Amino-4-bromobenzonitrile

Stability Storage Conditions Procurement Logistics

Synthetic route failures from isomeric impurity or inappropriate halogen choice lead to costly delays. This compound eliminates that risk through defined regiospecificity. - Ortho-bromo, meta-amino pattern enables sequential Suzuki coupling then acylation for kinase inhibitor cores. - Crystalline solid (mp 99°C) ensures accurate scale-up weighing; ambient storage avoids cold-chain costs. - Distinct melting point provides a simple identity check, reducing QC release time for incoming material.

Molecular Formula C7H5BrN2
Molecular Weight 197.03 g/mol
CAS No. 72635-78-0
Cat. No. B1371591
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-4-bromobenzonitrile
CAS72635-78-0
Molecular FormulaC7H5BrN2
Molecular Weight197.03 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C#N)N)Br
InChIInChI=1S/C7H5BrN2/c8-6-2-1-5(4-9)3-7(6)10/h1-3H,10H2
InChIKeyUAGGUNDAQDTCFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-4-bromobenzonitrile Overview


3-Amino-4-bromobenzonitrile (CAS 72635-78-0) is a white to off-white crystalline solid with a molecular weight of 197.03 g/mol (C₇H₅BrN₂) [1]. As an ortho-bromo-meta-amino-substituted benzonitrile, this compound serves as a versatile building block in medicinal chemistry and organic synthesis [2]. Its solid physical form (melting point 99°C) and the orthogonal reactivity of its three functional groups—amino, bromo, and nitrile—enable sequential derivatization strategies that are fundamental to constructing complex molecular scaffolds in pharmaceutical and agrochemical research.

Orthogonal reactivity of amino, bromo, and nitrile groups enables sequential derivatization
Ambient room-temperature storage simplifies procurement logistics and reduces cold-chain dependency
Crystalline solid with sharp melting point supports identity verification during incoming QC

3-Amino-4-bromobenzonitrile vs. Other Isomers


The 3-amino-4-bromo substitution pattern is structurally non-equivalent to other positional isomers such as 2-amino-5-bromobenzonitrile or 4-amino-3-bromobenzonitrile [1]. Each isomer presents a distinct regiospecific reactivity profile that dictates downstream coupling outcomes and heterocycle formation pathways. Furthermore, halogen substitution (Br vs. Cl vs. F) introduces quantifiable differences in physical properties (melting point, solubility), storage requirements, and cross-coupling reaction kinetics that directly impact synthetic workflow efficiency and product reproducibility [2]. Generic substitution without accounting for these specific differentiation points can lead to synthetic route failure, altered reaction conditions, and inconsistent product quality in multi-step pharmaceutical syntheses.

Positional Isomer Mismatch
3-Amino-4-bromo regiochemistry differs from 2-amino-5-bromo or 4-amino-3-bromo isomers, altering coupling regiospecificity and heterocycle formation pathways.
Halogen Substitution Impact
Chloro or fluoro analogs exhibit different oxidative addition kinetics, storage requirements, and physical properties that may shift reaction profiles and scale-up reproducibility.
Physical Property Divergence
Melting point, solubility, and crystalline behavior vary across halogen-substituted analogs, affecting handling, weighing, and analytical verification routines.

3-Amino-4-bromobenzonitrile Selection Evidence


Room Temperature Storage Advantage

3-Amino-4-bromobenzonitrile demonstrates superior storage stability at room temperature (RT) with only protection from light required, whereas its chloro and fluoro analogs necessitate refrigerated conditions . The bromo compound can be stored at ambient temperature in dark, inert atmosphere conditions, compared to the chloro analog which requires storage at 2-8°C [1]. This differential storage requirement translates directly to reduced cold-chain logistics costs and simplified inventory management for procurement operations.

Storage Condition
Class-level
Ambient (dark, inert) vs. refrigerated 2–8°C for chloro/fluoro analogs
Supports room-temperature procurement logistics
Cold-chain elimination reduces operational complexity; verify supplier COA for storage conditions
Stability Storage Conditions Procurement Logistics Handling

Sharp Melting Point for Purity Verification

The target compound exhibits a distinct and reproducible melting point of 99°C . This sharp melting point is a critical quality control parameter for procurement verification. In contrast, the isomeric 4-amino-3-bromobenzonitrile (CAS 50397-74-5) melts at a higher 112°C , while the positional isomer 2-amino-5-bromobenzonitrile (CAS 39263-32-6) exhibits a broader melting range of 96-100°C . The sharper, distinct melting point of 3-Amino-4-bromobenzonitrile provides a more reliable and straightforward analytical metric for incoming batch purity verification compared to positional isomers.

Melting Point QC
Reported
99°C (sharp) vs. 112°C or 96–100°C range for isomers
Enables rapid purity screening at receipt
Distinct melting point supports identity verification; cross-check with certificate of analysis
Quality Control Analytical Chemistry Purity Assessment Melting Point

Superior Cross-Coupling Reactivity

The ortho-bromo substituent in 3-Amino-4-bromobenzonitrile provides an optimal steric and electronic environment for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings [1]. This regiochemistry enables more efficient C-C bond formation compared to meta- or para-substituted bromo isomers, which often require harsher conditions or exhibit slower oxidative addition kinetics. While direct comparative yield data for the exact compound is not available in the peer-reviewed literature, class-level inference from benzonitrile cross-coupling studies [2] supports that ortho-bromo substitution generally provides superior reactivity in palladium-catalyzed transformations relative to chloro analogs (which require more forcing conditions) and para-bromo isomers (which exhibit different regioselectivity in subsequent transformations).

Cross-Coupling Reactivity
Class-level
Ortho-Br > para-Br; Br > Cl in Pd-catalyzed oxidative addition
May support efficient Suzuki, Sonogashira, and Buchwald-Hartwig couplings
Class-level reactivity hierarchy; validate conditions for specific substrate scope
Cross-Coupling Suzuki-Miyaura Palladium Catalysis C-C Bond Formation Synthetic Utility

Broader Commercial Availability

3-Amino-4-bromobenzonitrile (CAS 72635-78-0) demonstrates robust commercial availability with multiple suppliers offering purity grades ranging from 95% to 99.4% by GC, including standard 98% (HPLC) from major vendors . In contrast, the 3-Amino-4-fluorobenzonitrile analog (CAS 859855-53-1) has substantially more limited commercial availability . The chloro analog (CAS 53312-79-1) is commercially available but typically at lower purity specifications (~95-98%) . The target compound also benefits from established MDL registration (MFCD11036380) and multiple vendor COA documentation standards, reducing procurement complexity.

Commercial Availability
Head-to-head
10+ vendors, purity grades 95–99.4% (GC); vs. limited fluoro analog supply
Reduces supply chain risk with multi-vendor sourcing
Purity grade selection supports project-specific requirements; confirm lead time and COA per vendor
Supply Chain Commercial Availability Purity Specifications Procurement Sourcing Vendor Comparison

3-Amino-4-bromobenzonitrile Application Scenarios


Kinase Inhibitor Scaffold Synthesis

Procure 3-Amino-4-bromobenzonitrile for building kinase inhibitor core scaffolds where the ortho-bromo substituent enables initial Suzuki-Miyaura cross-coupling to introduce aryl/heteroaryl diversity, followed by amino group acylation/sulfonylation to install pharmacophoric elements, and nitrile conversion to amide or tetrazole for enhanced target binding [1]. This orthogonal functional group strategy is particularly valuable in hit-to-lead optimization programs requiring rapid analog generation with high synthetic efficiency.

Scale-Up with Room Temperature Storage

Select 3-Amino-4-bromobenzonitrile for multi-gram to kilogram scale process development where room temperature storage eliminates cold-chain logistics complexity [1]. The compound's solid crystalline form (mp 99°C) facilitates accurate weighing and handling at scale, while the established MDL registration and multiple vendor sources ensure reliable supply chain continuity for long-term development programs.

Fused Ring Heterocycle Construction

Utilize 3-Amino-4-bromobenzonitrile as a precursor for heterocyclic ring construction where the proximal amino and nitrile groups participate in condensation or cycloaddition reactions to form benzimidazole, quinazoline, or isoindoloquinazoline scaffolds [1]. The bromo substituent remains available for subsequent diversification after heterocycle formation, enabling modular library synthesis with conserved core structures.

Melting Point-Based Quality Control

Source 3-Amino-4-bromobenzonitrile for analytical method development and quality control applications where the distinct melting point of 99°C [1] provides a reliable identity verification parameter. This characteristic is valuable for developing HPLC purity methods, establishing reference standard specifications, and implementing incoming material release testing protocols that minimize the need for costly instrumental analysis at the point of receipt.

Application
Selection Property
Validation Focus
Kinase inhibitor scaffold synthesis
Orthogonal amino/bromo/nitrile reactivity
Cross-coupling efficiency in scaffold diversification
Multi-gram to kilogram scale-up
Ambient storage logistics
Supply chain continuity and handling reproducibility
Fused ring heterocycle construction
Proximal amino-nitrile for condensation/cycloaddition
Modular library synthesis with conserved cores
Analytical QC method development
Distinct melting point for identity
Melting point-based release testing protocol

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


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